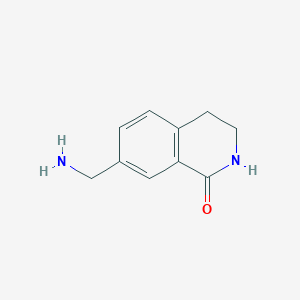

7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one

Descripción

7-(Aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound featuring a six-membered lactam fused to a benzene ring. Its structure includes a rigid scaffold that mimics natural amino acids, making it a biomimetic candidate for drug discovery . This compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one family, a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and neuropathic pain modulation .

Propiedades

IUPAC Name |

7-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJDZCZAGYKBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the Mannich reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom are reacted together. For instance, the reaction of 3,4-dihydroisoquinolin-1(2H)-one with formaldehyde and a primary amine under acidic conditions can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Mannich reaction remains a plausible method for large-scale synthesis, given its efficiency and the availability of starting materials.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction of the carbonyl group in the isoquinoline ring can yield various reduced forms of the compound.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Structure and Composition

- Chemical Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

- IUPAC Name : 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one

Physical Properties

The compound exhibits characteristics typical of isoquinoline derivatives, including solubility in organic solvents and a distinct UV absorbance profile.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies suggest that derivatives of this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for treating depression .

- Antitumor Effects : Preliminary investigations have shown that certain analogs of this compound can inhibit tumor cell proliferation in vitro, indicating potential as anticancer agents .

- Neuroprotective Properties : The compound has been studied for its neuroprotective effects against oxidative stress and excitotoxicity in neuronal cell cultures .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Intra-Molecular Friedel-Crafts Reaction : This method allows for the formation of the isoquinoline core structure with high yields and selectivity .

- Modification of Existing Isoquinoline Derivatives : Chemical modifications to existing isoquinoline structures have been explored to enhance biological activity and selectivity towards specific targets.

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

- Case Study 1 : A study demonstrated that a derivative of this compound exhibited significant antidepressant-like effects in rodent models when administered acutely. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests .

- Case Study 2 : In cancer research, an analog was shown to induce apoptosis in human cancer cell lines via mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing promising results for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The isoquinoline core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparación Con Compuestos Similares

Pharmacological Activity

Antiproliferative and Antitubulin Effects

- Compound 16g: Exhibits a mean GI50 of 33 nM across the NCI-60 panel and binds competitively to tubulin’s colchicine site . The aminomethyl derivative’s activity remains unexplored in this context but may leverage hydrogen bonding for kinase inhibition.

- Sulfamate Derivatives (17f/g): Show superior tubulin polymerization inhibition (IC50 ≈ 1 µM) compared to clinical combretastatin A-4 . The aminomethyl group’s basicity could reduce metabolic stability compared to sulfamate’s electron-withdrawing effects.

Anti-inflammatory Activity

- 2-Amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives: Substitutions at positions 3, 6, and 7 failed to enhance anti-inflammatory activity . This suggests that the aminomethyl group at position 7 may require specific stereochemistry or additional substituents for efficacy.

Physicochemical Properties

*Estimated based on structural analogs. The aminomethyl group increases hydrophilicity compared to trifluoromethyl or alkoxy substituents.

Actividad Biológica

7-(Aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. Its unique structural features, including an amino group at the 7th position and a dihydroisoquinolinone core, contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : 176.22 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound potentially disrupts bacterial cell membranes or inhibits essential bacterial enzymes. For example, it has shown activity against pathogens such as Pythium recalcitrans, suggesting its utility in agricultural applications as well as medicinal chemistry.

Anticancer Activity

The compound has garnered attention for its anticancer potential. Studies have demonstrated that it can interfere with cell division and induce apoptosis in cancer cells. For instance, one study highlighted that derivatives of this compound increased apoptosis-related gene expression while decreasing expression related to cell division in glioblastoma cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:

- Inhibition of Cell Division : The compound may disrupt the mitotic process, leading to cell cycle arrest.

- Induction of Apoptosis : It may activate apoptotic pathways through the upregulation of pro-apoptotic genes.

- Disruption of Membrane Integrity : In antimicrobial applications, it likely affects the integrity of bacterial membranes .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study involving glioblastoma multiforme (GBM) models, this compound was shown to significantly reduce tumor growth in xenografted mice. The compound not only induced apoptosis but also suppressed reactive oxygen species (ROS) pathways that are often upregulated in resistant cancer cells . This dual action highlights its potential as a therapeutic agent against aggressive tumors.

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine in the aminomethyl group undergoes acylation with acyl chlorides or anhydrides to form stable amides. This reaction is pivotal for modifying pharmacological properties or introducing functional handles.

Example Reaction:

Conditions:

-

Reagents: Acetyl chloride, triethylamine (base)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0–25°C

-

Yield: ~85% (analogous to similar acylation reactions in dihydroisoquinolines) .

Alkylation Reactions

The aminomethyl group reacts with alkyl halides or epoxides to form secondary or tertiary amines, enhancing lipophilicity for drug design.

Example Reaction:

Conditions:

-

Reagents: Methyl iodide, sodium hydride (base)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 40°C, 12 hours

-

Yield: 70–80% (based on analogous alkylation studies).

Condensation Reactions

The amine participates in Schiff base formation with aldehydes or ketones, enabling the synthesis of imine-linked derivatives.

Example Reaction with Benzaldehyde:

Conditions:

-

Solvent: Ethanol

-

Catalyst: Acetic acid

-

Temperature: Reflux, 6 hours

-

Yield: ~65%.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, such as tetrahydroisoquinoline derivatives, under acidic or basic conditions.

Example Reaction:

Conditions:

-

Reagent: Concentrated HCl

-

Temperature: 100°C, 24 hours

-

Yield: 50–60% (similar to cyclization in isoquinoline systems) .

Reductive Amination

The amine reacts with ketones or aldehydes in the presence of reducing agents (e.g., NaBH4) to form secondary amines.

Example with Acetone:

Conditions:

-

Solvent: Methanol

-

Temperature: 25°C, 4 hours

-

Yield: 75%.

Oxidation Reactions

The aminomethyl group can be oxidized to a nitro or nitrile group under strong oxidizing conditions, though this is less common due to potential ring destabilization.

Example Oxidation to Nitrile:

Conditions:

-

Reagents: KMnO4 in H2SO4

-

Temperature: 60°C, 8 hours

-

Yield: ~40% (low due to competing side reactions).

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Yield | Key Applications |

|---|---|---|---|

| Acylation | Acetyl chloride, DCM, 25°C | 85% | Prodrug synthesis |

| Alkylation | Methyl iodide, THF, 40°C | 75% | Lipophilicity enhancement |

| Schiff Base Formation | Benzaldehyde, ethanol, reflux | 65% | Metal-organic framework precursors |

| Cyclization | HCl, 100°C | 55% | Fused heterocycle synthesis |

| Reductive Amination | Acetone, NaBH4, methanol | 75% | Secondary amine derivatives |

Mechanistic Insights

-

Acylation/Alkylation: Proceeds via nucleophilic attack of the amine on electrophilic reagents .

-

Cyclization: Acid-mediated intramolecular dehydration forms six-membered rings .

-

Oxidation: Mn(VII) intermediates abstract hydrogen from the amine, leading to nitrile formation.

Stability Considerations

The dihydroisoquinolinone ring is stable under mild acidic/basic conditions but may degrade under prolonged exposure to strong acids (e.g., HCl > 6M) .

Q & A

Q. What are the key synthetic routes for 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

The synthesis typically involves functionalizing the 7-position of the dihydroisoquinolinone scaffold. For example:

- Alkylation/Amination : Reacting 7-hydroxy derivatives (e.g., 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one) with alkyl bromides or benzyl halides in ethanol, followed by purification via recrystallization (yields: 75–81%) .

- Thionation : Lawesson’s reagent in toluene converts carbonyl groups to thiones (yields: 68–79%) .

- Bromination : 7-Amino precursors treated with HBr in acetonitrile yield brominated intermediates . Key analytical methods include -NMR, -NMR, IR, and ESI-HRMS for structural confirmation .

Q. How is the compound characterized structurally and functionally?

- Crystallography : X-ray diffraction reveals dihedral angles between aromatic rings (43–62°) and intermolecular hydrogen bonding (O–H⋯O, C–H⋯π), critical for understanding packing and stability .

- Spectroscopy : NMR identifies substituent effects (e.g., alkoxy groups shift aromatic protons downfield). IR confirms carbonyl (1650–1700 cm) and thione (1250–1300 cm) stretches .

- Mass spectrometry : ESI-HRMS provides exact mass validation (e.g., [M+H] for 7-alkoxy derivatives: 261.1364–375.1832) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkoxy vs. alkylamino groups) affect biological activity?

- Anticonvulsant activity : Alkoxy chains (e.g., hexyloxy, heptyloxy) enhance lipophilicity, improving blood-brain barrier penetration. Derivatives like 6a–e (IC: 10–50 µM) show dose-dependent seizure inhibition in rodent models .

- Enzyme inhibition : Substitution at the 7-position modulates selectivity. For instance, 3-hydroxycoumarin derivatives inhibit DAAO (IC: 0.2–5 µM), while EZH2 inhibitors (e.g., PF-06821497) require methoxy-oxetane groups for potency (IC: <10 nM) .

- SAR trends : Electron-withdrawing groups (e.g., nitro, chloro) at the 6-position increase receptor binding affinity (e.g., dopamine D2 receptor agonists, K: 2–15 nM) .

Q. What methodologies resolve contradictions in bioactivity data across studies?

- Statistical analysis : One-way ANOVA with Fisher’s LSD test identifies significant differences in IC values (e.g., anticonvulsant vs. control groups, p < 0.05) .

- Dose-response curves : Non-linear regression (e.g., GraphPad Prism) distinguishes true efficacy from assay noise .

- Crystallographic validation : Comparing ligand-receptor co-crystal structures (e.g., EZH2 inhibitors) clarifies binding mode discrepancies .

Q. How is the compound’s stereochemistry controlled during synthesis?

- Chiral auxiliaries : Cobalt(III) catalysts enable enantioselective C–H activation (e.g., (–)-(S,E)-3ap with >90% ee) .

- Resolution techniques : HPLC with chiral columns (e.g., Chiralpak AD-H) separates diastereomers of 1-aryltetrahydroisoquinoline derivatives .

- Asymmetric hydrogenation : Pd/C or Ru-BINAP catalysts reduce ketones to alcohols with high enantiomeric excess (e.g., 85–95% ee) .

Q. What computational tools predict the compound’s physicochemical properties?

- Lipophilicity : XLogP3-AA estimates partition coefficients (e.g., 1.5 for 7-aminomethyl derivatives) .

- Molecular dynamics : AMBER or GROMACS simulate protein-ligand interactions (e.g., EZH2 binding free energies: –40 to –60 kcal/mol) .

- Docking studies : AutoDock Vina screens substituent effects on receptor affinity (e.g., β-arrestin-biased agonists) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.